molecular formula C6H9N3O2 B6284645 5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 860573-95-1

5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6284645
CAS No.: 860573-95-1
M. Wt: 155.15 g/mol
InChI Key: NHSWVWQLGVYWFG-UHFFFAOYSA-N
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Description

5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 6-amino-1,3-dimethyluracil, is a derivative of uracil. This compound is a pyrimidine derivative, which is a class of organic compounds with a single ring structure composed of carbon and nitrogen atoms. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of cyanacetic acid with dimethylurea in the presence of acetic anhydride. This reaction produces dimethylcyanoacetylurea, which is then cyclized under basic conditions to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleic acid analog, interfering with the synthesis and function of DNA and RNA. It can also inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to the disruption of cellular processes and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a nucleic acid analog and its role as an intermediate in the synthesis of bioactive molecules make it a valuable compound in various fields of research and industry.

Properties

CAS No.

860573-95-1

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-amino-1,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C6H9N3O2/c1-3-4(7)5(10)8-6(11)9(3)2/h7H2,1-2H3,(H,8,10,11)

InChI Key

NHSWVWQLGVYWFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1C)N

Purity

95

Origin of Product

United States

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